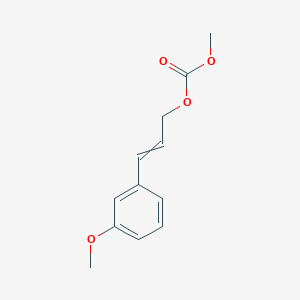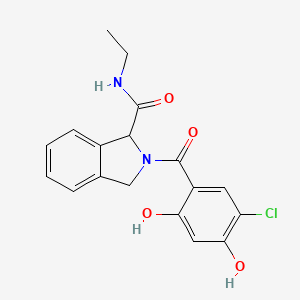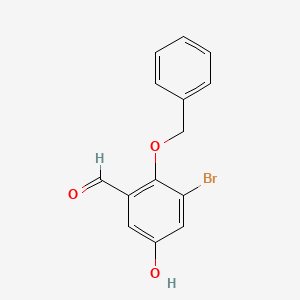![molecular formula C23H21ClO B12610525 1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene CAS No. 649556-24-1](/img/structure/B12610525.png)
1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene is an organic compound that belongs to the class of substituted benzenes This compound is characterized by the presence of a chloro group and a methoxyphenyl group attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method for synthesizing this compound involves the Friedel-Crafts alkylation of 1-chlorobenzene with 4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Heck Reaction: Another method involves the Heck reaction, where 1-chloro-4-iodobenzene is reacted with 4-(4-methoxyphenyl)-1-phenylbut-1-ene in the presence of a palladium catalyst and a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the but-1-en-1-yl group can be reduced to a single bond using hydrogenation reactions with catalysts such as palladium on carbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, water, room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Major Products:
Substitution: 1-Hydroxy-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene.
Oxidation: 1-Chloro-4-[4-(4-formylphenyl)-1-phenylbut-1-en-1-yl]benzene.
Reduction: 1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbutane]benzene.
Applications De Recherche Scientifique
1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and van der Waals interactions with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular membranes, affecting their fluidity and permeability.
Comparaison Avec Des Composés Similaires
1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbutane]benzene: Lacks the double bond in the but-1-en-1-yl group.
1-Chloro-4-[4-(4-hydroxyphenyl)-1-phenylbut-1-en-1-yl]benzene: Contains a hydroxy group instead of a methoxy group.
1-Bromo-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene: Contains a bromo group instead of a chloro group.
Uniqueness: 1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene is unique due to the presence of both a chloro and a methoxyphenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research.
Propriétés
Numéro CAS |
649556-24-1 |
|---|---|
Formule moléculaire |
C23H21ClO |
Poids moléculaire |
348.9 g/mol |
Nom IUPAC |
1-chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C23H21ClO/c1-25-22-16-10-18(11-17-22)6-5-9-23(19-7-3-2-4-8-19)20-12-14-21(24)15-13-20/h2-4,7-17H,5-6H2,1H3 |
Clé InChI |
PBFCETPGLKXMRF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCC=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


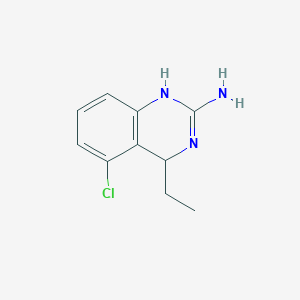
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)
![3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid](/img/structure/B12610458.png)

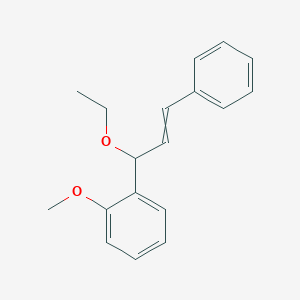
![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)
![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)
propanedinitrile](/img/structure/B12610485.png)
![Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate](/img/structure/B12610488.png)
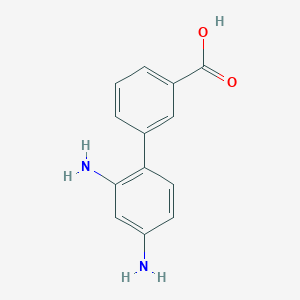
![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)
